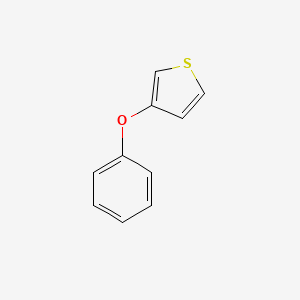

3-Phenoxythiophene

Description

BenchChem offers high-quality 3-Phenoxythiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenoxythiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-phenoxythiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS/c1-2-4-9(5-3-1)11-10-6-7-12-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSHUWUDKNEGFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427050 | |

| Record name | 3-phenoxythiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63285-84-7 | |

| Record name | 3-phenoxythiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenoxythiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Phenoxythiophene, including its chemical and physical properties, synthesis, and the biological activities of its derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Core Compound: 3-Phenoxythiophene

Physicochemical Properties

The fundamental physicochemical properties of 3-Phenoxythiophene are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈OS | [1] |

| Molecular Weight | 176.23 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | -19 °C | |

| Boiling Point | 133-134 °C @ 15 Torr | [1] |

| Density | 1.178 g/cm³ (Predicted) | [1] |

| Refractive Index | n20/D 1.555 | |

| Flash Point | >230 °F (>110 °C) | |

| Storage Conditions | 2-8°C, protect from light, stored under nitrogen | [1] |

Synthesis of 3-Phenoxythiophene

The synthesis of 3-Phenoxythiophene can be achieved via a copper-catalyzed Ullmann condensation reaction. This method involves the coupling of an aryl halide with an alcohol or phenol. In this case, 3-bromothiophene is reacted with phenol in the presence of a copper catalyst and a base. A representative experimental protocol is detailed below.

Materials:

-

3-Bromothiophene

-

Phenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Hydrochloric acid (HCl), 1 M

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromothiophene (1 equivalent), phenol (1.2 equivalents), copper(I) iodide (0.1 equivalents), and anhydrous potassium carbonate (2 equivalents).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.

-

Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with toluene or another suitable organic solvent.

-

Wash the combined organic layers with 1 M HCl solution to remove excess phenol, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 3-phenoxythiophene.

Logical Workflow for the Synthesis of 3-Phenoxythiophene

Caption: A logical workflow for the Ullmann condensation synthesis of 3-Phenoxythiophene.

Biological Activity of Phenoxythiophene Derivatives

While information on the biological activity of the parent 3-phenoxythiophene is limited, its derivatives have shown significant promise in the field of neuroprotection. Notably, the compound 4-chloro-N-(naphthalen-1-ylmethyl)-5-[3-(piperazin-1-yl)phenoxy]thiophene-2-sulfonamide (B355252) has been investigated for its protective effects against glutamate-induced excitotoxicity in neuronal cells.[3][4][5]

Neuroprotection Against Glutamate-Induced Excitotoxicity

Glutamate is a major excitatory neurotransmitter in the central nervous system, but in excess, it can lead to neuronal cell death through a process known as excitotoxicity. This is implicated in various neurodegenerative disorders. The phenoxythiophene derivative B355252 has been shown to protect neuronal cells, such as the HT22 hippocampal cell line, from glutamate-induced cell death.[4][5]

Signaling Pathway of Neuroprotection by B355252

The neuroprotective effects of B355252 are mediated through the modulation of several key signaling pathways, primarily centered around mitochondrial function and cellular stress responses.

Signaling Pathway of B355252 in Neuroprotection

Caption: Signaling pathway of B355252 in protecting against glutamate-induced neurotoxicity.

Experimental Protocols for Biological Assays

The following are detailed methodologies for key experiments used to evaluate the neuroprotective effects of phenoxythiophene derivatives.

Cell Culture and Glutamate Treatment

Cell Line: HT22 immortalized mouse hippocampal neuronal cells.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Glutamate Treatment:

-

Seed HT22 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).

-

Allow cells to adhere and grow for 24 hours.

-

Pre-treat cells with the test compound (e.g., B355252) at various concentrations for a specified period (e.g., 1-2 hours).

-

Introduce glutamate to the culture medium at a final concentration known to induce cytotoxicity (e.g., 5-10 mM).

-

Incubate the cells for a further 12-24 hours before analysis.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.

Procedure:

-

After the glutamate treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

-

Carefully remove the medium and add Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for Key Proteins

Objective: To determine the expression levels of proteins involved in the signaling pathway of neuroprotection, such as Drp1, p-Drp1 (phosphorylated Drp1), and AIF.

Procedure:

-

Protein Extraction:

-

Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Drp1, anti-p-Drp1, anti-AIF) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control, such as β-actin or GAPDH, to normalize the protein expression levels.

-

Experimental Workflow for Western Blot Analysis

Caption: A standard workflow for Western blot analysis of key signaling proteins.

References

- 1. 3-PHENOXYTHIOPHENE CAS#: 63285-84-7 [amp.chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model - PMC [pmc.ncbi.nlm.nih.gov]

3-Phenoxythiophene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, weight, and physicochemical properties of 3-Phenoxythiophene. It includes a summary of its key quantitative data, a plausible experimental protocol for its synthesis based on established chemical reactions, and a general workflow for its characterization.

Core Data Summary

3-Phenoxythiophene is a heterocyclic aromatic compound incorporating both a thiophene and a phenoxy group. Its properties are summarized below for easy reference and comparison.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₀H₈OS | [1] |

| Molecular Weight | 176.23 g/mol | [1][2] |

| CAS Number | 63285-84-7 | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 133-134 °C at 15 Torr114-115 °C at 1 mm Hg | [1][2] |

| Density | 1.178 ± 0.06 g/cm³ (Predicted)1.019 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index | n20/D 1.555 (lit.) | [2] |

| Flash Point | >230 °F (>110 °C) | [2] |

| Storage Temperature | 2-8°C, protect from light, stored under nitrogen | [1] |

Molecular Structure

The structure of 3-Phenoxythiophene consists of a phenyl group linked via an ether bond to the third position of a thiophene ring.

Experimental Protocols

Synthesis of 3-Phenoxythiophene via Ullmann Condensation (Proposed)

This protocol is a generalized procedure based on the principles of the Ullmann condensation.

Materials:

-

3-Bromothiophene (or 3-Iodothiophene)

-

Phenol

-

Potassium Carbonate (K₂CO₃) or another suitable base

-

Copper(I) iodide (CuI) or other copper catalyst

-

High-boiling polar solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

Procedure:

-

To a reaction flask equipped with a reflux condenser and a magnetic stirrer, add phenol, potassium carbonate, and the chosen solvent.

-

Stir the mixture and add 3-bromothiophene and the copper(I) iodide catalyst.

-

Heat the reaction mixture to a high temperature (typically >150 °C) and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure 3-Phenoxythiophene.

Characterization Workflow

The identity and purity of the synthesized 3-Phenoxythiophene would be confirmed through a standard characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence and connectivity of aromatic protons on both the thiophene and phenyl rings.

-

¹³C NMR: To identify the number of unique carbon environments, confirming the molecular structure.

Mass Spectrometry (MS):

-

To determine the molecular weight of the compound and to support the molecular formula assignment. The exact mass can be determined using high-resolution mass spectrometry.

Infrared (IR) Spectroscopy:

-

To identify characteristic functional groups, particularly the C-O-C ether linkage and the aromatic C-H and C=C bonds of the thiophene and phenyl rings.

References

Spectroscopic Analysis of 3-Phenoxythiophene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-Phenoxythiophene. Due to the limited availability of specific experimental data for 3-Phenoxythiophene in public databases, this document focuses on the anticipated spectroscopic behavior based on the analysis of structurally related compounds, namely 3-substituted thiophenes and aromatic ethers. General experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra are also detailed.

Predicted Spectroscopic Data

The following tables summarize the expected regions for the key spectroscopic signals of 3-Phenoxythiophene. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on both the thiophene and phenyl rings. The electron-withdrawing nature of the phenoxy group will influence the chemical shifts of the thiophene protons.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Thiophene H2 | 7.2 - 7.5 | Doublet of doublets |

| Thiophene H4 | 6.8 - 7.1 | Doublet of doublets |

| Thiophene H5 | 7.1 - 7.4 | Doublet of doublets |

| Phenyl H (ortho) | 7.0 - 7.3 | Multiplet |

| Phenyl H (meta) | 7.2 - 7.5 | Multiplet |

| Phenyl H (para) | 6.9 - 7.2 | Multiplet |

¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of both the thiophene and phenyl rings. The carbon attached to the oxygen (C3 of thiophene and C1 of the phenyl group) will be significantly deshielded.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Thiophene C2 | 120 - 125 |

| Thiophene C3 | 155 - 165 |

| Thiophene C4 | 105 - 115 |

| Thiophene C5 | 125 - 130 |

| Phenyl C1' | 150 - 160 |

| Phenyl C2'/C6' | 115 - 125 |

| Phenyl C3'/C5' | 125 - 135 |

| Phenyl C4' | 120 - 130 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by vibrations of the thiophene ring, the phenyl ring, and the C-O-C ether linkage.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=C Aromatic Ring Stretch | 1600 - 1450 | Medium to Strong |

| Asymmetric C-O-C Stretch | 1270 - 1230 | Strong |

| Symmetric C-O-C Stretch | 1050 - 1010 | Medium |

| C-S Stretch (Thiophene) | 850 - 700 | Medium |

| Out-of-plane C-H Bending | 900 - 675 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 3-Phenoxythiophene in a suitable solvent (e.g., ethanol or cyclohexane) is expected to exhibit absorption bands corresponding to π → π* transitions within the aromatic systems.

| Transition | Expected λmax (nm) |

| π → π* (Thiophene) | 230 - 250 |

| π → π* (Phenyl) | 260 - 280 |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis are crucial for obtaining high-quality, reproducible data.

NMR Spectroscopy

A general protocol for acquiring NMR spectra of a thiophene derivative like 3-Phenoxythiophene is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 12-15 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 0-220 ppm.

-

Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift axis using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

-

IR Spectroscopy

The following is a standard procedure for obtaining an FT-IR spectrum:

-

Sample Preparation:

-

Liquid Sample: A thin film of the neat liquid can be prepared between two KBr or NaCl plates.

-

Solid Sample (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Record a background spectrum of the empty sample holder (or the pure solvent/KBr).

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

UV-Vis Spectroscopy

A general protocol for UV-Vis spectroscopy is as follows:

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane, or acetonitrile). The concentration should be chosen to give a maximum absorbance in the range of 0.1 to 1.0.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill two matched quartz cuvettes with the pure solvent to be used as the reference and for the blank measurement.

-

-

Data Acquisition:

-

Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.

-

Replace the solvent in the sample cuvette with the prepared solution of the analyte.

-

Scan the desired wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

The resulting spectrum will show absorbance as a function of wavelength.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Workflow Visualization

The logical flow of spectroscopic analysis, from sample preparation to data interpretation, is a critical aspect of structural elucidation.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 3-Phenoxythiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-phenoxythiophene. It details the expected chemical shifts, multiplicities, and coupling constants for the protons of this molecule. A generalized experimental protocol for acquiring such a spectrum is also presented, alongside a visualization of the proton signaling pathways.

Data Presentation

The ¹H NMR spectral data for 3-phenoxythiophene is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS). The coupling constants (J), which represent the interaction between neighboring protons, are given in Hertz (Hz). The multiplicity describes the splitting pattern of each signal (s = singlet, d = doublet, t = triplet, dd = doublet of doublets, m = multiplet).

Note: The following data is predicted based on typical values for similar chemical environments and should be confirmed with experimental data.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene Ring | |||

| H2 | ~7.30 | dd | J(H2-H4) ≈ 1.5, J(H2-H5) ≈ 3.0 |

| H4 | ~6.90 | dd | J(H4-H5) ≈ 5.0, J(H4-H2) ≈ 1.5 |

| H5 | ~7.25 | dd | J(H5-H4) ≈ 5.0, J(H5-H2) ≈ 3.0 |

| Phenoxy Ring | |||

| H2'/H6' (ortho) | ~7.10 | d | J(ortho-meta) ≈ 8.0 |

| H3'/H5' (meta) | ~7.40 | t | J(meta-ortho) ≈ 8.0, J(meta-para) ≈ 8.0 |

| H4' (para) | ~7.20 | t | J(para-meta) ≈ 8.0 |

Experimental Protocols

The acquisition of a high-resolution ¹H NMR spectrum for a small organic molecule like 3-phenoxythiophene typically involves the following steps:

-

Sample Preparation: A solution of 3-phenoxythiophene (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[1] A small amount of an internal standard, such as tetramethylsilane (TMS), is often added to provide a reference point for the chemical shift scale (δ = 0.00 ppm).

-

Instrument Setup: The NMR spectrometer is set up for ¹H nucleus observation. This involves tuning and matching the probe to the correct frequency. The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability during the experiment. Shimming is then performed to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp, well-resolved signals.

-

Data Acquisition: A standard one-dimensional ¹H NMR experiment is performed. Key acquisition parameters include:

-

Pulse Angle: A 90° pulse is often used for quantitative measurements in a single scan.

-

Acquisition Time: The duration for which the signal (Free Induction Decay or FID) is recorded, typically 2-4 seconds.

-

Relaxation Delay: A delay between pulses to allow the protons to return to their equilibrium state, ensuring accurate signal integration. This is particularly important for quantitative analysis.

-

Number of Scans: For a sufficiently concentrated sample, a single scan may be adequate. For more dilute samples, multiple scans are acquired and averaged to improve the signal-to-noise ratio.

-

-

Data Processing: The acquired FID is processed to obtain the final spectrum. This involves:

-

Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum.

-

Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to that signal.

-

Referencing: The chemical shift scale is referenced to the internal standard (TMS at 0.00 ppm).

-

Mandatory Visualization

The following diagram illustrates the logical relationships and coupling interactions between the different protons in the 3-phenoxythiophene molecule.

Caption: Coupling relationships between protons in 3-phenoxythiophene.

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 3-Substituted Thiophenes: An Analysis in the Context of 3-Phenoxythiophene

Audience: Researchers, scientists, and drug development professionals.

Comparative ¹³C NMR Data of 3-Substituted Thiophenes

The electronic nature of the substituent at the C3 position of the thiophene ring significantly influences the ¹³C NMR chemical shifts of the ring carbons. To understand the potential chemical shifts for 3-phenoxythiophene, it is instructive to compare the data for thiophenes with electron-donating (methoxy) and aromatic (phenyl) substituents at the same position. The data presented was collected in deuterated chloroform (CDCl₃).[1]

| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | Substituent Carbons (ppm) |

| 3-Methoxythiophene | 121.7 | 160.0 | 101.4 | 125.8 | 57.9 (OCH₃) |

| 3-Phenylthiophene | 125.9 | 141.9 | 128.8 | 121.1 | 135.2 (ipso), 128.8 (ortho), 127.2 (meta), 125.9 (para) |

Data for 3-Phenylthiophene from SpectraBase.

Discussion and Predicted Shifts for 3-Phenoxythiophene

The phenoxy group, similar to the methoxy group, has an oxygen atom directly attached to the C3 of the thiophene ring. This oxygen atom is expected to exert a strong electron-donating effect through resonance, which will significantly shield the ortho (C2 and C4) and para (C5, though less pronounced) positions.

-

C3 (ipso-carbon): Similar to 3-methoxythiophene (160.0 ppm), the C3 carbon in 3-phenoxythiophene is expected to be significantly deshielded due to the direct attachment of the electronegative oxygen atom.

-

C2 and C4: The electron-donating resonance effect of the phenoxy group should cause a notable upfield shift (shielding) for C2 and especially C4, similar to the trend observed in 3-methoxythiophene where C4 is at 101.4 ppm.[1]

-

C5: The C5 carbon is expected to be less affected but may experience some shielding.

-

Phenoxy Group Carbons: The carbons of the phenyl ring in the phenoxy substituent will exhibit their own characteristic shifts, typically in the aromatic region (110-160 ppm). The ipso-carbon of the phenyl ring (the one attached to the oxygen) will be deshielded.

Based on this analysis, the predicted ¹³C NMR chemical shifts for 3-phenoxythiophene would likely show a pattern that is a hybrid of the effects seen in 3-methoxythiophene and 3-phenylthiophene.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a generalized experimental protocol for acquiring ¹³C NMR spectra of 3-substituted thiophenes, based on common laboratory practices.[1]

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the 3-substituted thiophene sample.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its good solubilizing properties and the presence of a deuterium signal for field-frequency locking. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

3.2. NMR Data Acquisition

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30) is typically used to obtain a spectrum with single lines for each carbon.

-

Spectral Width: Set a spectral width of approximately 200-250 ppm to encompass the full range of expected carbon chemical shifts.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds between pulses is recommended to ensure proper relaxation of all carbon nuclei, which is crucial for accurate integration if quantitative analysis is desired.

-

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Visualization of Workflow and Molecular Structure

The following diagrams illustrate the general workflow for NMR analysis and the molecular structure of a 3-substituted thiophene.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Phenoxythiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopy absorption peaks for 3-Phenoxythiophene. Due to the limited availability of direct experimental spectra in public literature, this guide presents a predicted spectrum based on the characteristic vibrational modes of its constituent functional groups: a 3-substituted thiophene ring and a phenoxy group. This information is crucial for the identification and characterization of 3-Phenoxythiophene in various research and development settings.

Predicted Infrared Absorption Data

The infrared spectrum of 3-Phenoxythiophene is determined by the vibrational modes of its aromatic thiophene ring, the phenyl ring, and the ether linkage. The following table summarizes the predicted absorption peaks, their corresponding vibrational modes, and expected intensities.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3120 - 3050 | Medium | Aromatic C-H Stretching | Thiophene & Phenyl |

| 1600 - 1450 | Strong | Aromatic C=C Ring Stretching | Thiophene & Phenyl |

| 1250 - 1200 | Strong | Asymmetric C-O-C Stretching (Aryl Ether) | Phenoxy Group |

| 1081 - 1072 | Medium | Thiophene C-H In-plane Bending | Thiophene Ring |

| 900 - 650 | Strong | C-H Out-of-plane Bending | Thiophene & Phenyl |

| 852 - 637 | Medium | C-S Stretching | Thiophene Ring |

Table 1: Predicted FT-IR Absorption Peaks for 3-Phenoxythiophene.

Analysis of Key Vibrational Regions

-

Aromatic C-H Stretching (3120 - 3050 cm⁻¹) : Peaks in this region are characteristic of C-H bonds on aromatic rings. Both the thiophene and phenyl rings of 3-Phenoxythiophene will contribute to absorption in this area.[1]

-

Aromatic C=C Ring Stretching (1600 - 1450 cm⁻¹) : These strong absorptions are due to the stretching vibrations within the carbon-carbon double bonds of the aromatic rings.[2]

-

Asymmetric C-O-C Stretching (1250 - 1200 cm⁻¹) : A strong and characteristic peak for aryl ethers is expected in this region due to the asymmetric stretching of the C-O-C bond.

-

Thiophene C-H In-plane Bending (1081 - 1072 cm⁻¹) : This absorption is attributed to the in-plane bending of the carbon-hydrogen bonds on the thiophene ring.[1]

-

C-H Out-of-plane Bending (900 - 650 cm⁻¹) : The substitution pattern on both the thiophene and phenyl rings will influence the specific location and number of these strong peaks.[1]

-

C-S Stretching (852 - 637 cm⁻¹) : The presence of the sulfur heteroatom in the thiophene ring gives rise to C-S stretching vibrations in this region.[3]

Experimental Protocol: Obtaining an FT-IR Spectrum

The following is a generalized protocol for obtaining an FT-IR spectrum of a compound like 3-Phenoxythiophene, which is expected to be a liquid or a solid at room temperature.

Instrumentation

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Sample holder (e.g., KBr plates for liquids, pellet press for solids)

-

Agate mortar and pestle

-

Potassium bromide (KBr), spectroscopy grade

Procedure for a Liquid Sample (Neat)

-

Sample Preparation : Place a small drop of the liquid 3-Phenoxythiophene onto a clean, dry KBr plate.

-

Assembly : Place a second KBr plate on top of the first, spreading the liquid into a thin film.

-

Data Acquisition : Place the assembled KBr plates into the sample holder of the FT-IR spectrometer.

-

Background Scan : Run a background spectrum with the empty sample holder to account for atmospheric CO₂ and water vapor.

-

Sample Scan : Run the sample spectrum. The instrument software will automatically subtract the background spectrum.

-

Data Analysis : Process the resulting spectrum to identify the absorption peaks.

Procedure for a Solid Sample (KBr Pellet)

-

Sample Preparation : Grind a small amount (1-2 mg) of solid 3-Phenoxythiophene with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition : Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Background and Sample Scans : Follow the same procedure as for a liquid sample to acquire the background and sample spectra.

-

Data Analysis : Analyze the resulting spectrum to identify the absorption peaks.

Visualizations

Logical Workflow for FT-IR Analysis

The following diagram illustrates the general workflow for obtaining and analyzing an FT-IR spectrum.

References

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Substituted Thiophenes in Solution

Disclaimer: This technical guide provides a comprehensive overview of the principles and methodologies for determining the UV-Vis absorption spectrum of substituted thiophenes in solution. Direct experimental data for 3-Phenoxythiophene was not available in the reviewed literature. Therefore, this document utilizes Poly(3-hexylthiophene) (P3HT), a well-characterized and structurally related polymer, as a representative example to illustrate the data presentation, experimental protocols, and analysis. The methodologies described herein are broadly applicable to the characterization of 3-Phenoxythiophene and other similar compounds.

Introduction

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique employed to study the electronic transitions within a molecule. For conjugated systems such as substituted thiophenes, this technique is invaluable for elucidating their electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are key parameters that provide insights into the extent of π-conjugation and the effects of substituent groups on the thiophene backbone. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, characterization, and application of thiophene-based compounds.

Spectroscopic Data Summary: Poly(3-hexylthiophene) as a Representative Example

The following table summarizes the UV-Vis absorption data for Poly(3-hexylthiophene) (P3HT) in solution, a widely studied substituted thiophene polymer. This data is presented to exemplify the typical spectroscopic characteristics of this class of materials.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| Poly(3-hexylthiophene) (P3HT) | Dichlorobenzene | ~450 | Not specified | [1] |

Note: The absorption maximum of polythiophenes can be influenced by factors such as molecular weight, regioregularity, and aggregation state.

Experimental Protocols

A generalized experimental protocol for obtaining the UV-Vis absorption spectrum of a substituted thiophene, such as 3-Phenoxythiophene or P3HT, in solution is detailed below.

Materials and Equipment

-

Compound of Interest: 3-Phenoxythiophene or other substituted thiophene

-

Solvent: Spectroscopic grade solvent (e.g., chloroform, dichloromethane, dichlorobenzene, tetrahydrofuran)

-

Volumetric flasks and pipettes: Class A for accurate solution preparation

-

Analytical balance

-

UV-Vis Spectrophotometer: A dual-beam spectrophotometer is recommended.

-

Quartz cuvettes: Typically with a 1 cm path length

Sample Preparation

-

Stock Solution Preparation: Accurately weigh a small amount of the compound of interest and dissolve it in a known volume of the chosen spectroscopic grade solvent in a volumetric flask. The concentration should be chosen to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 0.8 arbitrary units).

-

Serial Dilutions (Optional): If necessary, perform serial dilutions from the stock solution to obtain a series of solutions with varying concentrations. This is particularly useful for determining the molar absorptivity.

Instrumental Analysis

-

Instrument Initialization: Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for the manufacturer-recommended time to ensure stable output.

-

Parameter Setup: Set the desired wavelength range for the scan (e.g., 200-800 nm for a broad survey). Set the scan speed, slit width, and data interval as appropriate for the instrument and desired resolution.

-

Baseline Correction: Fill a clean quartz cuvette with the pure solvent to be used for the sample solutions. Place this "blank" cuvette in both the sample and reference beams of the spectrophotometer and run a baseline scan. This will subtract any absorbance due to the solvent and the cuvette itself.

-

Sample Measurement: Empty the blank cuvette from the sample holder and rinse it with a small amount of the sample solution before filling it with the sample solution. Place the sample cuvette in the sample beam path and acquire the absorption spectrum.

-

Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. Identify the wavelength of maximum absorbance (λmax). If the concentration of the solution and the path length of the cuvette are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, ε is the molar absorptivity, c is the concentration in mol/L, and l is the path length in cm.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for UV-Vis absorption spectroscopy.

Caption: Experimental workflow for UV-Vis absorption spectroscopy.

Conclusion

This technical guide has outlined the fundamental principles and a generalized methodology for the characterization of the UV-Vis absorption spectrum of substituted thiophenes in solution. While specific experimental data for 3-Phenoxythiophene was not found, the provided information using Poly(3-hexylthiophene) as a representative compound serves as a valuable reference for researchers in the field. The detailed experimental protocol and workflow diagram offer a practical framework for obtaining high-quality spectroscopic data, which is essential for the rational design and development of novel thiophene-based materials for various applications, including pharmaceuticals and organic electronics.

References

An In-depth Technical Guide to 3-Phenoxythiophene: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxythiophene is a heterocyclic aromatic ether that has garnered interest in the fields of medicinal chemistry and materials science. Its structural motif, combining a thiophene ring with a phenoxy group, serves as a versatile scaffold for the development of novel compounds with diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-phenoxythiophene, detailed experimental protocols for its synthesis and characterization, and an exploration of its relevance in drug discovery and development, with a focus on the activities of its derivatives.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 3-Phenoxythiophene is presented below. These properties are crucial for its handling, characterization, and application in various chemical transformations.

Table 1: Physical and Chemical Properties of 3-Phenoxythiophene

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈OS | [1][2] |

| Molecular Weight | 176.23 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 133-134 °C at 15 Torr | [3] |

| Density | 1.178 ± 0.06 g/cm³ (predicted) | [3] |

| Storage Temperature | 2-8°C, protect from light, stored under nitrogen | [3] |

| CAS Number | 63285-84-7 | [1][2][3] |

Synthesis of 3-Phenoxythiophene

The synthesis of 3-phenoxythiophene is most commonly achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This method involves the reaction of a halothiophene with a phenol in the presence of a copper catalyst and a base.

Experimental Protocol: Ullmann Condensation for 3-Phenoxythiophene Synthesis

This protocol outlines a general procedure for the synthesis of 3-phenoxythiophene based on the principles of the Ullmann condensation reaction.[4]

Materials:

-

3-Bromothiophene

-

Phenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromothiophene (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous DMF to the flask via syringe. The reaction mixture is typically heated to a temperature between 120-150°C.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with toluene or another suitable organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-phenoxythiophene as a colorless to light yellow liquid.

Spectroscopic Characterization

1H NMR Spectroscopy

The proton NMR spectrum of 3-phenoxythiophene is expected to show signals corresponding to the protons on both the thiophene and phenyl rings. The chemical shifts will be influenced by the electron-donating nature of the ether oxygen and the aromatic ring currents.

13C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule. The chemical shifts of the thiophene carbons will be particularly affected by the phenoxy substituent.[7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum of 3-phenoxythiophene will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.[10][11] Key expected absorptions include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

C-O-C stretching (asymmetric and symmetric): ~1250 cm⁻¹ and ~1050 cm⁻¹

-

C-S stretching (in thiophene ring): Weaker bands in the fingerprint region.[12]

Mass Spectrometry

The mass spectrum of 3-phenoxythiophene will show a molecular ion peak (M⁺) corresponding to its molecular weight (176.23 g/mol ). Fragmentation patterns would likely involve cleavage of the ether bond and fragmentation of the aromatic rings.[13][14]

Reactivity and Stability

The chemical reactivity of 3-phenoxythiophene is governed by the electronic properties of the thiophene ring, which is influenced by the phenoxy group.

-

Electrophilic Substitution: The thiophene ring is generally more reactive towards electrophilic substitution than benzene. The phenoxy group, being an ortho-, para-director, will influence the position of substitution on the phenyl ring, while the ether oxygen will activate the thiophene ring, likely directing electrophiles to the 2- and 5-positions.[15]

-

Reactivity towards Nucleophiles: Aromatic ethers can undergo nucleophilic substitution under harsh conditions. The thiophene ring can also be susceptible to nucleophilic attack, particularly if activated by electron-withdrawing groups.

-

Stability: Thiophene and its derivatives are known to have good thermal stability.[16] However, like many organic compounds, 3-phenoxythiophene should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[3]

Biological Relevance and Drug Development

While 3-phenoxythiophene itself has not been extensively studied for its biological activity, its core structure is a key component in a variety of derivatives with significant pharmacological properties. This suggests that the 3-phenoxythiophene scaffold is a valuable starting point for the design of new therapeutic agents.

Neuroprotective Effects of Derivatives

Several studies have highlighted the neuroprotective effects of phenoxythiophene sulfonamide derivatives. For instance, the compound B355252 and its analogue B355227 have been shown to protect neuronal cells from glutamate-induced oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[17][18][19][20]

These compounds have been found to modulate several key signaling pathways involved in cell survival and death:

-

Reduction of Reactive Oxygen Species (ROS): Derivatives of 3-phenoxythiophene can decrease the production of harmful ROS, thereby mitigating oxidative stress.[17]

-

Modulation of Calcium Homeostasis: They can prevent the dysregulation of intracellular calcium levels, a critical factor in neuronal cell death.[18]

-

MAPK Pathway Involvement: These compounds have been shown to influence the mitogen-activated protein kinase (MAPK) signaling pathway, including Erk1/2, JNK, and p38, which play crucial roles in cell fate decisions.[5]

Experimental Protocol: In Vitro Neuroprotection Assay

The following is a generalized protocol for assessing the neuroprotective effects of a compound against glutamate-induced toxicity in a neuronal cell line, such as HT22 cells.[5]

Materials:

-

HT22 murine hippocampal neuronal cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements

-

Fetal Bovine Serum (FBS)

-

Glutamate

-

Test compound (e.g., a 3-phenoxythiophene derivative)

-

Resazurin sodium salt (for viability assay)

-

96-well plates

-

Plate reader for fluorescence measurement

Procedure:

-

Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1 hour).

-

Glutamate Challenge: Add glutamate to the wells to induce excitotoxicity (e.g., a final concentration of 5 mM). A set of wells should be left untreated as a control.

-

Incubation: Incubate the plate for 24 hours.

-

Viability Assay: Add resazurin solution to each well and incubate for 3 hours.

-

Measurement: Measure the fluorescence at an excitation wavelength of 540 nm and an emission wavelength of 590 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

References

- 1. echemi.com [echemi.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 3-PHENOXYTHIOPHENE CAS#: 63285-84-7 [amp.chemicalbook.com]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Methoxythiophene(17573-92-1) 1H NMR spectrum [chemicalbook.com]

- 7. hmdb.ca [hmdb.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Thiophene [webbook.nist.gov]

- 13. sfrbm.org [sfrbm.org]

- 14. A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 3-Phenoxythiophene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-phenoxythiophene in common organic solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this guide focuses on predicting solubility based on chemical principles and provides a detailed experimental protocol for its precise determination.

Predicted Solubility Profile of 3-Phenoxythiophene

The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities tend to be soluble in one another. 3-Phenoxythiophene is a molecule comprised of a thiophene ring and a phenoxy group. The thiophene ring, a sulfur-containing aromatic heterocycle, contributes to its relatively nonpolar and aromatic character. The phenoxy group, an ether linkage to a benzene ring, also possesses nonpolar aromatic characteristics with a slight polarity due to the ether oxygen.

Based on its structure, 3-phenoxythiophene is expected to exhibit the following solubility characteristics:

-

High Solubility in nonpolar and moderately polar aprotic solvents such as toluene, benzene, diethyl ether, tetrahydrofuran (THF), chloroform, and dichloromethane. The aromatic nature of these solvents can effectively solvate the aromatic rings of 3-phenoxythiophene.

-

Moderate to Good Solubility in polar aprotic solvents like acetone and ethyl acetate. While these solvents are more polar, they can still interact favorably with the ether linkage and the aromatic system.

-

Lower Solubility in polar protic solvents such as ethanol and methanol. The ability of these solvents to form strong hydrogen bonds with themselves may not be sufficiently disrupted to accommodate the largely nonpolar 3-phenoxythiophene molecule.

-

Insoluble in water. As a nonpolar organic molecule, 3-phenoxythiophene is not expected to be soluble in a highly polar, hydrogen-bonding solvent like water.[1][2]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L) for 3-phenoxythiophene in a range of common organic solvents is not extensively documented. Therefore, for applications requiring precise solubility values, experimental determination is highly recommended. The following sections provide a detailed protocol for this purpose.

Table 1: Predicted Qualitative Solubility of 3-Phenoxythiophene in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility |

| Nonpolar Aprotic | Toluene, Hexane, Benzene | High |

| Moderately Polar Aprotic | Diethyl Ether, THF, Chloroform, Dichloromethane | High |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to Good |

| Polar Protic | Ethanol, Methanol | Low |

| Highly Polar Protic | Water | Insoluble |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a solvent.[3]

Objective: To determine the saturation solubility of 3-phenoxythiophene in a specific organic solvent at a constant temperature.

Materials:

-

3-Phenoxythiophene (liquid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Thermostatic shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of 3-phenoxythiophene to a vial containing a known volume of the selected organic solvent. The presence of a separate liquid phase of 3-phenoxythiophene is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved phases.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature for at least 24 hours to allow for phase separation.

-

Carefully withdraw a known volume of the supernatant (the solvent saturated with 3-phenoxythiophene) using a syringe.

-

Immediately filter the collected sample through a syringe filter into a volumetric flask to remove any undissolved microdroplets.

-

Dilute the filtered sample to a suitable concentration with the same organic solvent for analysis.

-

-

Quantification:

-

Analyze the concentration of 3-phenoxythiophene in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of 3-phenoxythiophene of known concentrations in the same solvent.

-

-

Calculation:

-

Calculate the original concentration of 3-phenoxythiophene in the saturated solution by applying the dilution factor.

-

The solubility can be expressed in various units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the shake-flask method for determining the solubility of 3-phenoxythiophene.

Caption: Workflow for the determination of 3-phenoxythiophene solubility.

Conclusion

References

An In-depth Technical Guide to the Discovery and History of 3-Phenoxythiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 3-phenoxythiophene and its derivatives. It details the initial synthesis of the core molecule, explores the evolution of synthetic methodologies, and presents a thorough examination of the applications of its derivatives, particularly in the field of drug discovery. This document includes detailed experimental protocols for key syntheses, quantitative data on the biological activity of significant derivatives, and visualizations of relevant signaling pathways to provide a complete resource for researchers in medicinal chemistry and drug development.

Discovery and Early Synthesis

The first documented synthesis of 3-phenoxythiophene was reported in 1977 in the Journal of Heterocyclic Chemistry. The synthesis was achieved via a copper-catalyzed Ullmann condensation reaction between 3-bromothiophene and phenol. This method, a cornerstone of aryl ether synthesis, established the foundation for accessing the 3-phenoxythiophene scaffold.

General Synthetic Approach: Ullmann Condensation

The Ullmann condensation is a classic method for the formation of a carbon-oxygen bond between an aryl halide and an alcohol or phenol, catalyzed by copper. In the case of 3-phenoxythiophene, 3-bromothiophene reacts with phenol in the presence of a copper catalyst and a base at elevated temperatures.

Reaction:

Experimental Protocol: Synthesis of 3-Bromothiophene (Precursor)

The synthesis of the precursor, 3-bromothiophene, is a critical first step as direct bromination of thiophene predominantly yields the 2-bromo isomer. The most common method involves a two-step process: exhaustive bromination of thiophene to 2,3,5-tribromothiophene, followed by selective reductive debromination.

Step 1: Synthesis of 2,3,5-Tribromothiophene

-

Materials: Thiophene, Bromine, Chloroform, 2N Sodium hydroxide solution, 95% Ethanol, Potassium hydroxide, Calcium chloride.

-

Procedure:

-

In a 5-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet, a solution of 1125 g (13.4 moles) of thiophene in 450 ml of chloroform is prepared.

-

The flask is cooled in a water bath.

-

Over a period of 10 hours, 6480 g (40.6 moles) of bromine is added dropwise with stirring.

-

The reaction mixture is allowed to stand overnight at room temperature.

-

The mixture is then heated to 50°C for several hours.

-

The reaction mixture is washed with 2N sodium hydroxide solution.

-

The organic layer is separated and refluxed for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol.

-

After reflux, the mixture is poured into water.

-

The organic layer is separated, washed with water, and dried over calcium chloride.

-

The crude 2,3,5-tribromothiophene is purified by vacuum distillation, collecting the fraction boiling at 123-124°C (9 mm Hg).

-

Step 2: Synthesis of 3-Bromothiophene

-

Materials: 2,3,5-Tribromothiophene, Zinc dust, Acetic acid, 10% Sodium carbonate solution, Calcium chloride.

-

Procedure:

-

In a 5-L three-necked flask equipped with a powerful mechanical stirrer and a reflux condenser, 1850 ml of water, 783 g (12.0 moles) of zinc dust, and 700 ml of acetic acid are added.

-

The mixture is heated to reflux with continuous stirring.

-

1283 g (4.00 moles) of 2,3,5-tribromothiophene is added dropwise at a rate that maintains reflux. The addition takes approximately 70 minutes.

-

The mixture is then refluxed for an additional 3 hours.

-

The product is distilled with water.

-

The organic layer of the distillate is separated, washed with 50 ml of 10% sodium carbonate solution and 100 ml of water.

-

The organic layer is dried over calcium chloride and purified by fractional distillation to yield 3-bromothiophene.

-

Physical and Chemical Properties of 3-Phenoxythiophene

The core 3-phenoxythiophene molecule is a colorless to light yellow liquid with the following properties:

| Property | Value |

| CAS Number | 63285-84-7 |

| Molecular Formula | C₁₀H₈OS |

| Molecular Weight | 176.24 g/mol |

| Boiling Point | 133-134 °C (at 15 Torr)[1] |

| Density | 1.178 g/cm³ (predicted)[1] |

| Storage Temperature | 2-8°C, under nitrogen, protected from light[1] |

Key Derivatives and Their Applications in Drug Development

The 3-phenoxythiophene scaffold has proven to be a valuable pharmacophore in the development of novel therapeutic agents. Two prominent examples are a potent selective estrogen receptor modulator (SERM) and the neuroprotective agent B355252.

A Novel Selective Estrogen Receptor Modulator (SERM)

A significant derivative, [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene, has been identified as a highly potent SERM.[2][3] This compound demonstrates tissue-selective estrogen receptor agonist or antagonist activity, making it a promising candidate for the treatment of osteoporosis and breast cancer.[2][3]

| Parameter | Value | Cell Line/Model | Reference |

| IC₅₀ (in vitro) | 0.05 nM | MCF-7 human breast cancer cells | [2][3] |

| ED₅₀ (in vivo, sc) | 0.006 mg/kg | Immature rats (uterine proliferative response) | [2][3] |

| ED₅₀ (in vivo, oral) | 0.25 mg/kg | Immature rats (uterine proliferative response) | [3] |

SERMs exert their effects by binding to estrogen receptors (ERα and ERβ) and modulating their interaction with co-activator and co-repressor proteins. This leads to tissue-specific regulation of gene expression.

References

Unlocking the Potential of 3-Phenoxythiophene Derivatives: A Technical Guide for Researchers

A comprehensive overview of emerging research areas, experimental protocols, and future directions for 3-phenoxythiophene derivatives in drug discovery and materials science.

The thiophene scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and unique electronic properties.[1][2][3] Among its numerous derivatives, 3-phenoxythiophenes are emerging as a particularly promising class of compounds with a wide spectrum of potential applications. This technical guide provides an in-depth analysis of the current research landscape for 3-phenoxythiophene derivatives, offering researchers, scientists, and drug development professionals a detailed roadmap for future exploration. We delve into key research areas, present structured quantitative data, provide detailed experimental methodologies, and visualize complex biological pathways and experimental workflows.

Core Research Areas and Applications

3-Phenoxythiophene derivatives have demonstrated significant potential across several scientific domains, most notably in medicinal chemistry and materials science. Their unique structural features, combining the electron-rich thiophene ring with the versatile phenoxy group, allow for fine-tuning of their physicochemical and biological properties.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The inherent bioactivity of the thiophene nucleus makes its derivatives attractive candidates for drug development.[1][3][4] Research into 3-phenoxythiophene and related structures has revealed promising activities in several therapeutic areas.

Antimicrobial Activity: Thiophene derivatives have been extensively investigated for their antibacterial and antifungal properties.[5][6][7][8][9] While specific data for 3-phenoxythiophenes is nascent, the broader class of substituted thiophenes shows significant promise. For instance, certain thiophene derivatives exhibit potent activity against drug-resistant Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to >64 mg/L.[5] Some derivatives have shown bactericidal effects and the ability to increase bacterial membrane permeability.[5]

Antitumor Activity: The fight against cancer is a major focus for the application of thiophene derivatives.[10][11][12][13][14] These compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways in cancer cells. For example, a novel thiophene derivative demonstrated the ability to augment the antitumor activity of γ-irradiation in a colorectal cancer model by promoting pro-apoptotic pathways involving p53 and caspase-3.[10][12] In some instances, treatment with thiophene derivatives has led to a significant increase in the expression of these crucial apoptotic markers.[10] Furthermore, certain tetrahydrobenzo[b]thiophene derivatives have been identified as potent compounds with broad-spectrum antitumor activity against various cancer cell lines, acting as tubulin polymerization destabilizers to arrest mitosis.[11]

Neuroprotective Effects: A notable area of research is the neuroprotective potential of phenoxythiophene derivatives. The small molecule 4-chloro-N-(naphthalen-1-ylmethyl)-5-[3-(piperazin-1-yl)phenoxy]thiophene-2-sulfonamide (B355252) has been shown to protect neuronal cells from glutamate-induced excitotoxicity, a key pathological mechanism in various neurodegenerative diseases.[15][16][17] B355252 potentiates nerve growth factor (NGF)-dependent neuronal signaling and protects against cell death by inhibiting mitochondrial fission and the nuclear translocation of apoptosis-inducing factor (AIF).[15][17][18] Co-treatment with B355252 has been shown to significantly increase cell viability in the presence of glutamate-induced toxicity.[16][17]

Kinase Inhibition: Protein kinases are critical targets in cancer therapy, and thiophene derivatives have emerged as promising kinase inhibitors.[19][20][21][22][23] Thieno[2,3-d]pyrimidine-based analogues have shown inhibitory profiles against kinases like Fms-like tyrosine kinase 3 (FLT3).[19] Additionally, novel thiophene-3-carboxamide derivatives have been developed as potent VEGFR-2 inhibitors, playing a crucial role in tumor angiogenesis.[22]

Materials Science: Building Blocks for Advanced Materials

The electronic properties of thiophenes make them ideal components for organic electronics and advanced materials.[24][25]

Conducting Polymers and Organic Electronics: Poly-3,4-alkoxythiophenes are a well-known class of conducting polymers with applications in batteries, supercapacitors, and optoelectronics.[24] The introduction of a phenoxy group at the 3-position of the thiophene ring can influence the electronic and physical properties of the resulting polymers. 3-[ω-(p-methoxyphenoxy)alkyl]thiophenes have been synthesized and electrochemically polymerized to form stable, homogeneous films with color-dependent properties based on the alkyl chain length.[26]

Organic Semiconductors: Thiophene derivatives are being explored as solution-processable small molecular organic semiconductors for organic field-effect transistors (OFETs). Benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been synthesized and used as the semiconductor layer in OFETs, demonstrating p-channel behavior with respectable hole mobility and current on/off ratios.

Photophysical Properties: The photophysical properties of thiophene derivatives are of significant interest for applications in fluorescence imaging and photodynamic therapy.[27][28][29][30][31][32] The introduction of substituents can modulate the absorption and emission spectra. For example, the fluorescence of poly(3-methoxythiophene) can be quenched by various molecules, suggesting electronic energy migration along the oligomer chain.[27] Theoretical studies on thiophene-fused BODIPY dyes have shown that the thiophene ring can significantly reduce the energy gap between singlet and triplet states, which is crucial for photosensitizer efficiency.[28]

Quantitative Data Summary

To facilitate comparison and analysis, the following tables summarize the quantitative data extracted from the cited literature.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound/Derivative | Microorganism | Activity Type | MIC (mg/L) | Reference |

| Thiophene derivatives 4, 5, 8 | Colistin-Resistant A. baumannii | MIC50 | 16 - 32 | [5] |

| Thiophene derivatives 4, 8 | Colistin-Resistant E. coli | MIC50 | 8 - 32 | [5] |

| Thiophene derivative 7 | E. coli | MIC | 8 | [5] |

| Thiophene derivative 1 | A. baumannii | MIC | 32 | [5] |

| Thiophene derivative 1 | E. coli | MIC | 64 | [5] |

Table 2: Antitumor Activity of Thiophene Derivatives

| Compound/Derivative | Cell Line | Activity Type | IC50 (µM) | Reference |

| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 (Non-small cell lung cancer) | Cytotoxicity | Not specified, but identified as most potent | [11] |

| Thiophene derivative 3c | A549 | Antiproliferative | 0.29 | [13] |

| Thiophene derivative 5d | A549 | Antiproliferative | 0.68 | [13] |

| Thiophene derivative 16c | A549 | Antiproliferative | 0.42 | [13] |

| Trisubstituted thiophene-3-carboxamide selenide 16e | HCT116 (Colon cancer) | Antiproliferative | 3.20 ± 0.12 | [20] |

| Trisubstituted thiophene-3-carboxamide selenide 16e | Other cancer cell lines | Antiproliferative | 7.86 ± 0.09 to 8.81 ± 0.14 | [20] |

Table 3: Neuroprotective Effects of Phenoxythiophene Sulfonamide B355252

| Parameter | Condition | Effect of B355252 | Quantitative Change | Reference |

| Cell Viability | Glutamate-induced toxicity | Protection against cell death | 9.1% to 61.9% increase in survival | [16][17] |

| Glutathione (GSH) Synthesis | Glutamate-enhanced reduction | Reversal of reduction | 15% reversal | [16][17] |

| Apoptosis Inducing Factor (AIF) Expression | Glutamate-enhanced expression | Reduction | 27% reduction | [17] |

| Bcl-2 associated X protein (Bax) Expression | Glutamate-enhanced expression | Attenuation | 3-fold attenuation | [17] |

| Intracellular Ca2+ Load | Glutamate-evoked increase | Inhibition | 71% inhibition | [17] |

| Reactive Oxygen Species (ROS) Production | Glutamate-evoked increase | Inhibition | 40% inhibition | [17] |

Table 4: Kinase Inhibitory Activity of Thiophene Derivatives

| Compound/Derivative | Target Kinase | Activity Type | IC50 (nM) | Reference |

| Trisubstituted thiophene-3-carboxamide selenide 16e | EGFR | Inhibition | 94.44 ± 2.22 | [20] |

| Thiophene-3-carboxamide derivative 14d | VEGFR-2 | Inhibition | 191.1 | [22] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 3-phenoxythiophene derivatives.

Synthesis of 3-Alkoxy-4-cyanothiophenes

This protocol describes a two-step synthesis from the readily available 4-cyano-3-oxotetrahydrothiophene.[33]

Step 1: O-Alkylation of 4-cyano-3-oxotetrahydrothiophene

-

To a solution of 4-cyano-3-oxotetrahydrothiophene in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3).

-

Add the desired alkylating agent (e.g., an alkyl halide).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work up the reaction by pouring it into water and extracting with an organic solvent.

-

Purify the resulting 3-alkoxy-4-cyano-2,5-dihydrothiophene by column chromatography.

Step 2: Aromatization to 3-Alkoxy-4-cyanothiophene

-

Dissolve the 3-alkoxy-4-cyano-2,5-dihydrothiophene from Step 1 in a suitable solvent (e.g., chloroform).

-

Add an oxidizing agent (e.g., DDQ or manganese dioxide).

-

Stir the reaction at room temperature or with heating until the starting material is consumed.

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain the desired 3-alkoxy-4-cyanothiophene.

In Vitro Antibacterial Susceptibility Testing (Microdilution Assay)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[5]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Include positive (bacteria without compound) and negative (broth only) controls.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16]

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control cells.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific protein kinase.

-

Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as:

-